Cas no 2680711-58-2 (benzyl N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)carbamate)

benzyl N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)carbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)carbamate
- EN300-28295239
- 2680711-58-2
-
- インチ: 1S/C18H17ClN2O2/c1-14-12-16(8-9-17(14)19)21(11-5-10-20)18(22)23-13-15-6-3-2-4-7-15/h2-4,6-9,12H,5,11,13H2,1H3
- InChIKey: AOPYCERUJXYVHL-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C)N(C(=O)OCC1C=CC=CC=1)CCC#N
計算された属性
- せいみつぶんしりょう: 328.0978555g/mol
- どういたいしつりょう: 328.0978555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 428
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 53.3Ų
benzyl N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28295239-5.0g |
benzyl N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)carbamate |
2680711-58-2 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28295239-0.25g |
benzyl N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)carbamate |
2680711-58-2 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28295239-0.5g |
benzyl N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)carbamate |
2680711-58-2 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28295239-5g |
benzyl N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)carbamate |
2680711-58-2 | 5g |
$3520.0 | 2023-09-07 | ||
Enamine | EN300-28295239-10g |
benzyl N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)carbamate |
2680711-58-2 | 10g |
$5221.0 | 2023-09-07 | ||
Enamine | EN300-28295239-0.05g |
benzyl N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)carbamate |
2680711-58-2 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28295239-2.5g |
benzyl N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)carbamate |
2680711-58-2 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28295239-1.0g |
benzyl N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)carbamate |
2680711-58-2 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28295239-10.0g |
benzyl N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)carbamate |
2680711-58-2 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28295239-0.1g |
benzyl N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)carbamate |
2680711-58-2 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 |
benzyl N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)carbamate 関連文献
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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benzyl N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)carbamateに関する追加情報
Comprehensive Overview of Benzyl N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)carbamate (CAS No. 2680711-58-2)
Benzyl N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)carbamate (CAS No. 2680711-58-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. This carbamate derivative features a unique molecular structure combining a benzyl group, a chloro-methylphenyl moiety, and a cyanoethyl functional group. Its structural complexity makes it a subject of interest for drug discovery and material science applications.
The compound's N-(4-chloro-3-methylphenyl) segment contributes to its potential bioactivity, while the 2-cyanoethyl group enhances its reactivity in synthetic pathways. Researchers are particularly interested in its role as an intermediate in developing novel enzyme inhibitors and crop protection agents, aligning with current trends in precision agriculture and targeted therapeutics.
Recent studies highlight the growing demand for specialty chemicals like benzyl carbamate derivatives in green chemistry initiatives. The compound's CAS 2680711-58-2 identifier has appeared in patent literature describing its utility in controlled-release formulations, coinciding with industry focus on sustainable drug delivery systems. Its molecular weight of 328.8 g/mol and lipophilic properties make it suitable for membrane permeability studies.
Analytical characterization of N-(2-cyanoethyl)carbamate derivatives typically involves advanced techniques like HPLC-MS and NMR spectroscopy. The 4-chloro-3-methylphenyl moiety provides distinct spectroscopic signatures that facilitate quality control in production. These analytical aspects are crucial for researchers investigating structure-activity relationships in medicinal chemistry projects.
The synthesis of benzyl N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)carbamate typically involves carbamate coupling reactions under controlled conditions. Process optimization studies focus on improving yield while minimizing byproducts, reflecting the pharmaceutical industry's emphasis on atom economy and green synthesis principles. The compound's stability profile makes it suitable for long-term storage in research settings.
In material science applications, the cyanoethyl carbamate functionality offers interesting possibilities for polymer modification. The compound's dual reactivity (through both the carbamate and nitrile groups) enables its use in creating functionalized surfaces for specialized coatings. This aligns with nanotechnology trends exploring smart materials with responsive properties.
Safety assessments of CAS 2680711-58-2 indicate it requires standard laboratory precautions comparable to other organic intermediates. Proper handling procedures emphasize ventilation control and personal protective equipment, consistent with modern laboratory safety protocols. The compound's environmental fate is currently under study as part of broader green chemistry evaluations.
Market analysts note increasing patent activity surrounding benzyl carbamate derivatives, particularly in crop science applications. The 4-chloro-3-methylphenyl substitution pattern appears advantageous for developing new pest management solutions, addressing global concerns about food security and sustainable agriculture.
Future research directions for benzyl N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)carbamate may explore its potential in bioconjugation chemistry and prodrug development. The compound's balanced hydrophilicity/lipophilicity makes it interesting for drug formulation studies, particularly in addressing bioavailability challenges with new chemical entities.
Quality specifications for CAS 2680711-58-2 typically require ≥95% purity by HPLC analysis, with strict control of residual solvents. These standards reflect the compound's use in high-value applications where consistency is critical. Storage recommendations generally suggest ambient temperature conditions in airtight containers protected from moisture.
The scientific literature contains limited but growing references to N-(2-cyanoethyl)-N-(4-chloro-3-methylphenyl)carbamate derivatives, suggesting emerging interest across multiple disciplines. Researchers appreciate the compound's versatility as a chemical building block for creating more complex architectures in medicinal chemistry and materials science.
From a regulatory perspective, benzyl carbamate derivatives like this compound fall under standard chemical classification schemes. Documentation requirements emphasize proper chemical identification using both CAS numbers and IUPAC names, supporting transparent research collaboration and intellectual property protection.
Industrial scale-up considerations for 2680711-58-2 focus on optimizing the carbamate formation step while maintaining cost efficiency. Process chemists are investigating catalytic approaches to improve the sustainability profile of production methods, responding to industry demands for greener synthetic routes.
In conclusion, benzyl N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)carbamate represents an interesting case study in specialty chemical development. Its combination of aromatic, halogenated, and nitrile functionalities offers multiple avenues for scientific exploration across pharmaceutical, agricultural, and material science domains.
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